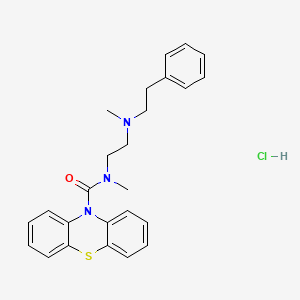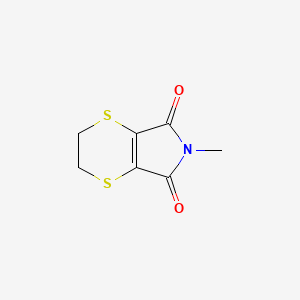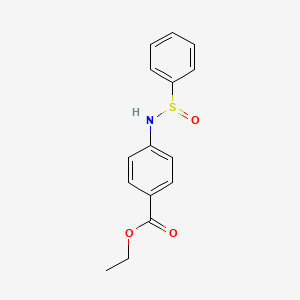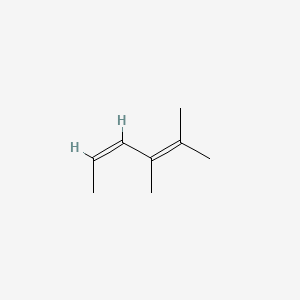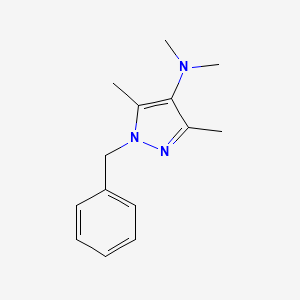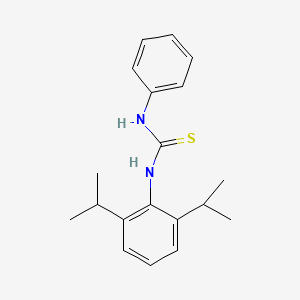
N-(2,6-Diisopropylphenyl)-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Diisopropylphenyl)-N’-phenylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 2,6-diisopropylphenyl group and a phenyl group. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diisopropylphenyl)-N’-phenylthiourea typically involves the reaction of 2,6-diisopropylaniline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea compound.
Industrial Production Methods: In an industrial setting, the production of N-(2,6-Diisopropylphenyl)-N’-phenylthiourea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: N-(2,6-Diisopropylphenyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl or 2,6-diisopropylphenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: N-(2,6-Diisopropylphenyl)-N’-phenylthiourea is used as a ligand in coordination chemistry
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Thiourea derivatives are known to inhibit various enzymes, making them valuable tools in biochemical studies.
Medicine: The compound is explored for its potential therapeutic applications. Thiourea derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. N-(2,6-Diisopropylphenyl)-N’-phenylthiourea may exhibit similar biological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other chemicals. It can also be employed as a stabilizer or additive in polymer production.
作用机制
The mechanism of action of N-(2,6-Diisopropylphenyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
相似化合物的比较
- N,N’-Bis(2,6-diisopropylphenyl)thiourea
- N-(2,6-Diisopropylphenyl)-N’-methylthiourea
- N-(2,6-Diisopropylphenyl)-N’-ethylthiourea
Comparison: N-(2,6-Diisopropylphenyl)-N’-phenylthiourea is unique due to the presence of both 2,6-diisopropylphenyl and phenyl groups. This structural feature may influence its reactivity, binding affinity, and biological activity compared to other thiourea derivatives. The steric hindrance provided by the 2,6-diisopropylphenyl group can affect the compound’s interaction with molecular targets, potentially leading to different biological effects.
属性
CAS 编号 |
32978-17-9 |
|---|---|
分子式 |
C19H24N2S |
分子量 |
312.5 g/mol |
IUPAC 名称 |
1-[2,6-di(propan-2-yl)phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H24N2S/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(22)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H2,20,21,22) |
InChI 键 |
MVELWMJHOLQQFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)

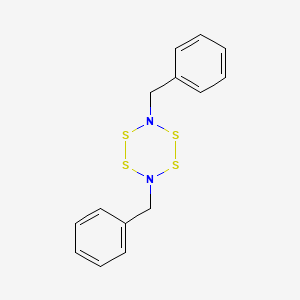
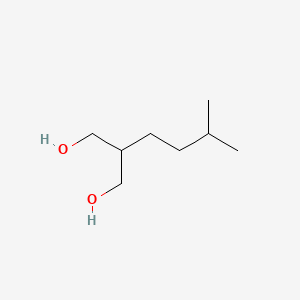
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
